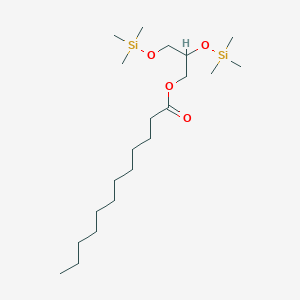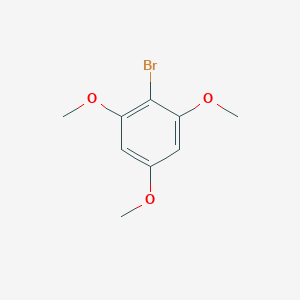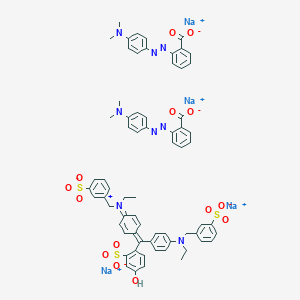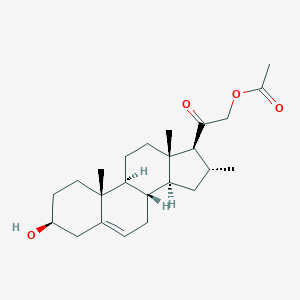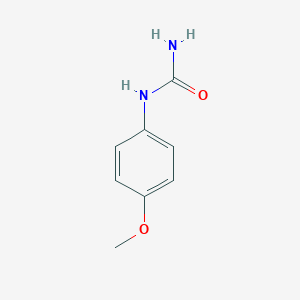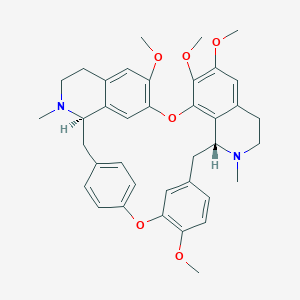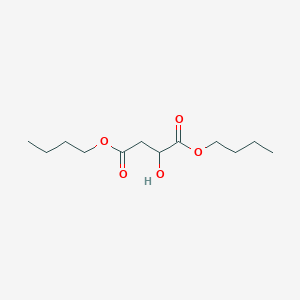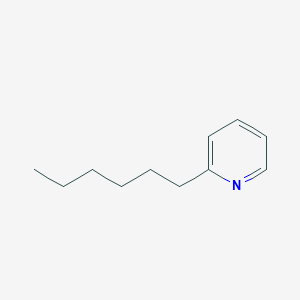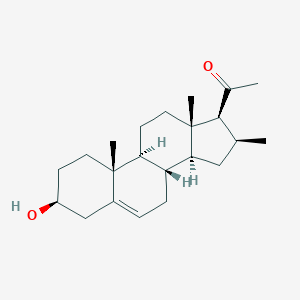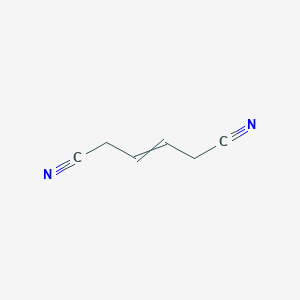![molecular formula C22H22N2 B072136 4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile CAS No. 1240-16-0](/img/structure/B72136.png)
4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile, also known as BMS-986205, is a small molecule inhibitor that has gained significant interest in the scientific community due to its potential therapeutic applications. This compound belongs to the class of naphthalene derivatives and has been synthesized using various methods. Additionally, we will list several future directions for research in this field.
Mécanisme D'action
4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile is a selective inhibitor of the bromodomain and extraterminal (BET) family of proteins, which are involved in the regulation of gene expression. BET proteins play a critical role in the development of cancer and inflammatory diseases by regulating the expression of genes involved in cell growth, survival, and inflammation. 4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile binds to the bromodomain of BET proteins, preventing them from interacting with chromatin and regulating gene expression. This leads to the downregulation of genes involved in cancer growth and inflammation, resulting in the inhibition of tumor growth and the reduction of inflammation.
Effets Biochimiques Et Physiologiques
4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile has been shown to have various biochemical and physiological effects. In preclinical studies, 4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. These effects suggest that 4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile has the potential to be used as a therapeutic agent in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile in lab experiments is its high potency and selectivity for BET proteins. This allows for the specific targeting of BET proteins, reducing the risk of off-target effects. Additionally, 4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile has good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of using 4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile in lab experiments is its high cost, which may limit its use in large-scale studies.
Orientations Futures
There are several future directions for research in the field of 4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile. One area of research is the development of more potent and selective BET inhibitors. Additionally, further studies are needed to investigate the long-term safety and efficacy of 4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile in animal models and humans. Finally, the use of 4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile in combination with other therapeutic agents should be explored to determine its potential synergistic effects.
In conclusion, 4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile is a promising therapeutic agent with potential applications in the treatment of various diseases. Its high potency and selectivity for BET proteins make it an attractive target for further research. Future studies should focus on the development of more potent and selective BET inhibitors, as well as the investigation of 4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile's long-term safety and efficacy in animal models and humans.
Méthodes De Synthèse
4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile has been synthesized using various methods, including the reaction of 4-chloro-2-naphthalenecarbonitrile with benzylmethylamine in the presence of a base, followed by reduction with lithium aluminum hydride. Another method involves the reaction of 4-chloro-2-naphthalenecarbonitrile with benzylmethylamine in the presence of a palladium catalyst, followed by hydrogenation. The yield of 4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile using these methods is generally high, and the purity of the compound can be improved using various purification techniques.
Applications De Recherche Scientifique
4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile has shown promising results in various scientific research applications, including cancer treatment, inflammation, and autoimmune diseases. In preclinical studies, 4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and prostate cancer. Additionally, 4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile has been shown to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis. These findings suggest that 4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile has the potential to be used as a therapeutic agent in the treatment of various diseases.
Propriétés
Numéro CAS |
1240-16-0 |
|---|---|
Nom du produit |
4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile |
Formule moléculaire |
C22H22N2 |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
4-[benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile |
InChI |
InChI=1S/C22H22N2/c1-24(17-18-8-3-2-4-9-18)15-14-20(16-23)22-13-7-11-19-10-5-6-12-21(19)22/h2-13,20H,14-15,17H2,1H3 |
Clé InChI |
BFQMJUKUPCJANE-UHFFFAOYSA-N |
SMILES |
CN(CCC(C#N)C1=CC=CC2=CC=CC=C21)CC3=CC=CC=C3 |
SMILES canonique |
CN(CCC(C#N)C1=CC=CC2=CC=CC=C21)CC3=CC=CC=C3 |
Synonymes |
α-[2-[Benzyl(methyl)amino]ethyl]-1-naphthaleneacetonitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



